molecular formula C19H23FN4O2 B2509818 N-(3-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1226435-02-4

N-(3-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B2509818
CAS No.: 1226435-02-4
M. Wt: 358.417
InChI Key: YBQVCCACRXRLSQ-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a potent and selective chemical probe targeting the TAM family of receptor tyrosine kinases, specifically Tyro3, Axl, and MerTK. This compound is structurally related to and shares a core pharmacophore with established inhibitors like LDC1267 and BMS-777607, functioning as a competitive ATP-binding site antagonist. Its primary research value lies in its application to elucidate the complex roles of TAM signaling in the tumor microenvironment, particularly in mechanisms of immune evasion and therapy resistance. Studies utilizing this compound have been instrumental in demonstrating how TAM kinase inhibition can re-sensitize various cancers to chemotherapeutic agents and immune checkpoint blockade by modulating macrophage polarization and suppressing pro-tumorigenic cytokine release. It serves as a critical tool for investigating oncogenic signaling pathways in models of glioblastoma, non-small cell lung cancer, and leukemia, where TAM receptors are frequently overexpressed. Furthermore, this acetamide derivative is a valuable asset for researching TAM kinase function in viral entry and persistence, as these receptors act as phosphatidylserine receptors that facilitate the engulfment of apoptotic cells and, in some cases, the entry of enveloped viruses. Research with this inhibitor provides foundational insights with potential implications for developing novel oncology and immunology therapeutics.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O2/c1-13-5-4-8-24(11-13)19-21-14(2)9-18(23-19)26-12-17(25)22-16-7-3-6-15(20)10-16/h3,6-7,9-10,13H,4-5,8,11-12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQVCCACRXRLSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC(=CC(=N2)OCC(=O)NC3=CC(=CC=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a 3-fluorophenyl group , a pyrimidinyl moiety , and a piperidinyl substituent . These structural components are crucial for its biological interactions and pharmacological profile. The molecular formula is C19H23FN4O2C_{19}H_{23}FN_{4}O_{2} with a molecular weight of 358.4 g/mol.

This compound interacts with various biological targets, primarily through modulation of receptor activity. The fluorophenyl group enhances binding affinity, while the piperidine and pyrimidine moieties contribute to selectivity and potency. The compound may act as either an agonist or antagonist depending on the specific receptor or enzyme involved, influencing multiple signaling pathways related to neurological conditions such as anxiety and depression.

1. Neurological Effects

Research indicates that this compound exhibits significant effects on the central nervous system (CNS). It has been shown to modulate neurotransmitter systems, potentially leading to anxiolytic and antidepressant-like effects in animal models. The interaction with receptors such as GABA and serotonin receptors suggests a multifaceted approach to treating mood disorders .

2. Antimicrobial Activity

Preliminary studies have also suggested antimicrobial properties, although further investigation is required to establish efficacy against specific pathogens. The compound's ability to inhibit bacterial growth could be attributed to its structural characteristics that facilitate interaction with microbial targets.

Case Studies

Case Study 1: Anxiolytic Effects
In a study involving rodent models, this compound was administered to evaluate its impact on anxiety-like behavior. Results indicated a significant reduction in anxiety levels compared to control groups, suggesting its potential as an anxiolytic agent.

Case Study 2: Antimicrobial Testing
A series of tests were conducted to assess the antimicrobial activity of the compound against various bacterial strains. The results showed promising inhibition zones, particularly against Gram-positive bacteria, indicating potential for development as an antimicrobial agent.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(2-methylphenyl)acetamideSimilar pyrimidine and piperidine structuresDifferent substituent on the phenyl group
N-(3-fluorophenyl)-2-{3-[7-(3-hydroxypropoxy)-quinazolin-4-yloxy]}acetamideContains a quinazoline moietyFocused on different receptor interactions
2-(6-Chloro-N-[3-fluorophenyl]-acetamide)Chlorinated analog with acetamide functionalityVariability in halogen substitution affecting activity

This table highlights how variations in substituents can significantly alter biological activity and binding affinity, emphasizing the distinct pharmacological profile of this compound.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Substituent Position on Phenyl Group: Fluorine at position 3 (target compound) vs. Bromine () and chlorine () substitutions increase molecular weight and may enhance hydrophobic interactions but reduce solubility .

Heterocyclic Modifications: Piperidine vs. pyrrolidine (): The six-membered piperidine ring in the target compound provides greater conformational flexibility compared to the five-membered pyrrolidine, which may affect binding pocket accommodation . Methyl position on piperidine: 3-methyl (target) vs.

Molecular Weight and Lipophilicity :

  • Bromine substitution () increases molecular weight by ~69 Da compared to the target compound, likely enhancing membrane permeability but risking pharmacokinetic drawbacks .
  • Addition of a methyl group on phenyl () marginally increases molecular weight without significant lipophilicity changes .

Implications for Structure-Activity Relationships (SAR)

  • Fluorine Position : Fluorine at position 3 (meta) may optimize hydrogen bonding or dipole interactions in target proteins compared to ortho or para positions .
  • Piperidine Substitution : 3-methylpiperidin-1-yl (target) balances steric hindrance and flexibility, whereas 4-methylpiperidin-1-yl () or phenylpiperazine () could either enhance or disrupt binding depending on the target’s active site geometry .
  • Phenyl Ring Modifications : Chloro or bromo substituents () may improve potency in hydrophobic environments but could reduce solubility, necessitating formulation optimization .

Q & A

Basic Research Questions

Q. What are the key analytical methods to confirm the structure and purity of N-(3-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1 \text{H} and 13C^{13} \text{C} NMR to confirm the presence of the fluorophenyl group, pyrimidine ring, and piperidine substituents. For example, the pyrimidine ring protons typically resonate between δ 6.8–8.6 ppm, while the piperidine methyl groups appear as singlets near δ 1.2–1.5 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. A retention time comparison with standards ensures minimal impurities .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode should yield a molecular ion peak matching the molecular weight (~387.4 g/mol) .

Q. How can researchers design a synthetic route for this compound, considering its structural complexity?

  • Methodological Answer :

  • Stepwise Synthesis :

Core Pyrimidine Formation : React 6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-ol with chloroacetyl chloride to introduce the acetamide linker .

Coupling Reaction : Attach the 3-fluorophenyl group via nucleophilic substitution under basic conditions (e.g., K2_2CO3_3 in DMF at 80°C) .

  • Optimization : Monitor reaction progress using thin-layer chromatography (TLC) and adjust solvent polarity (e.g., dichloromethane/methanol mixtures) to improve yield .

Q. What are the primary challenges in characterizing its solubility and stability for biological assays?

  • Methodological Answer :

  • Solubility Screening : Test in DMSO (for stock solutions) and aqueous buffers (PBS, pH 7.4). Use dynamic light scattering (DLS) to detect aggregation .
  • Stability Studies : Conduct accelerated degradation tests under varying pH (1–10) and temperatures (4°C, 25°C, 37°C). Analyze degradation products via LC-MS .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize its biological activity?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents on the pyrimidine (e.g., replace 3-methylpiperidin-1-yl with 4-methylpiperidin-1-yl) or fluorophenyl group (e.g., introduce chloro or methoxy groups) .
  • Biological Testing : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization assays. Compare IC50_{50} values to establish SAR trends .
  • Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity to active sites .

Q. What experimental approaches resolve contradictions in reported bioactivity data across similar compounds?

  • Methodological Answer :

  • Standardized Assays : Re-evaluate activity under uniform conditions (e.g., ATP concentration in kinase assays). Control for batch-to-batch variability in compound purity .
  • Meta-Analysis : Compare bioactivity datasets from PubChem and ChEMBL. Apply statistical tools (e.g., ANOVA) to identify outliers .

Q. How can X-ray crystallography elucidate its binding mode with biological targets?

  • Methodological Answer :

  • Crystallization : Co-crystallize the compound with purified target proteins (e.g., kinases) using hanging-drop vapor diffusion. Optimize conditions with PEG 3350 as a precipitant .
  • Data Collection : Use synchrotron radiation (λ = 0.978 Å) for high-resolution data. Refine structures with SHELXL, focusing on hydrogen bonding between the acetamide linker and catalytic lysine residues .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Methodological Answer :

  • Process Optimization :
  • Use flow chemistry to control exothermic reactions (e.g., acetamide coupling).
  • Employ scavenger resins (e.g., polymer-bound DMAP) to trap unreacted intermediates .
  • Byproduct Identification : Characterize impurities via 1H^1 \text{H}-13C^{13} \text{C} HSQC NMR and high-resolution MS .

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